molecular formula C21H19ClN2O2 B11252034 1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chlorobenzyl)-N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11252034
M. Wt: 366.8 g/mol
InChI Key: FWGPVGRBRHICOK-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenyl group, and a dihydropyridine ring. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction where the chlorophenyl group is introduced to the dihydropyridine ring.

    Attachment of the dimethylphenyl group: This can be done through a nucleophilic substitution reaction where the dimethylphenyl group is attached to the nitrogen atom of the dihydropyridine ring.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.

The uniqueness of 1-[(2-CHLOROPHENYL)METHYL]-N-(3,5-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific structural features and potential biological activities that may differ from these well-known compounds.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C21H19ClN2O2/c1-14-9-15(2)11-18(10-14)23-21(26)17-7-8-20(25)24(13-17)12-16-5-3-4-6-19(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)

InChI Key

FWGPVGRBRHICOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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